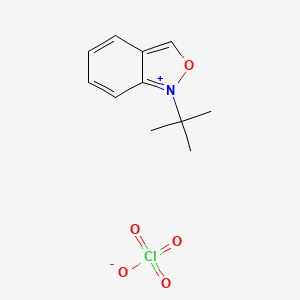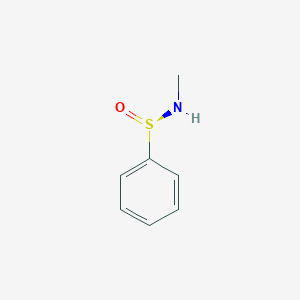![molecular formula C3H7N3O2 B14695336 methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
methyl N-[(E)-hydrazinylidenemethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(E)-hydrazinylidenemethyl]carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-hydrazinylidenemethyl]carbamate typically involves the reaction of hydrazine derivatives with methyl carbamate. One common method is the reaction of hydrazine hydrate with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the yield and minimize by-products. The use of catalysts and solvents can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(E)-hydrazinylidenemethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Methyl N-[(E)-hydrazinylidenemethyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Wirkmechanismus
The mechanism of action of methyl N-[(E)-hydrazinylidenemethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties but different biological activity.
Ethyl carbamate: Another carbamate ester with distinct applications in the chemical and pharmaceutical industries.
Phenyl carbamate: A more complex carbamate with unique properties and uses in organic synthesis.
Uniqueness
Methyl N-[(E)-hydrazinylidenemethyl]carbamate is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, particularly in the development of new drugs and agrochemicals .
Eigenschaften
Molekularformel |
C3H7N3O2 |
|---|---|
Molekulargewicht |
117.11 g/mol |
IUPAC-Name |
methyl N-[(E)-hydrazinylidenemethyl]carbamate |
InChI |
InChI=1S/C3H7N3O2/c1-8-3(7)5-2-6-4/h2H,4H2,1H3,(H,5,6,7) |
InChI-Schlüssel |
XYJPSBBIAKYIGX-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)N/C=N/N |
Kanonische SMILES |
COC(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)












